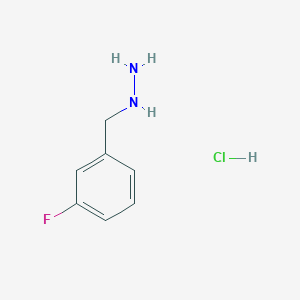

(3-Fluorobenzyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(3-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBOILOLFWOADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (3-Fluorobenzyl)hydrazine hydrochloride with structurally analogous hydrazine derivatives:

Reactivity and Functional Differences

Electronic Effects :

- The 3-fluorobenzyl group in (3-Fluorobenzyl)hydrazine HCl exerts a moderate electron-withdrawing effect due to fluorine’s electronegativity. This contrasts with 3-(trifluoromethyl)phenylhydrazine HCl , where the trifluoromethyl group is significantly more electron-withdrawing, reducing nucleophilicity .

- THC (2-thienylmethyl) benefits from the electron-rich thiophene ring, enhancing its reducing power in perovskite solar cell applications .

Steric Effects :

- The 3-chlorophenyl group in (3-Chlorophenyl)hydrazine HCl introduces greater steric hindrance compared to fluorine due to chlorine’s larger atomic radius . This may slow reaction kinetics in condensation or cyclization reactions.

Applications: PHC and THC are effective in restoring aged perovskite precursor solutions, with THC outperforming PHC due to thiophene’s electronic contributions . Phenylhydrazine HCl is widely used in forming hydrazones and pyrazoles, but its non-fluorinated structure lacks the metabolic stability seen in fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluorobenzyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3-fluorobenzyl chloride with hydrazine under acidic conditions. Alternatively, hydrazine hydrochloride derivatives can react with carbonyl-containing precursors (e.g., benzylideneacetone) in ethanol under reflux (6–8 hours) to form hydrazone intermediates, which are subsequently reduced or acidified . Optimization involves adjusting molar ratios (e.g., 1:1 hydrazine-to-carbonyl), solvent polarity (ethanol or methanol), and temperature (reflux vs. room temperature). Yield improvements (e.g., >80%) are achieved by controlled addition of HCl to precipitate the hydrochloride salt .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC with a phosphomolybdic acid (PMA) reagent in 0.1 M HCl mobile phase detects hydrazine derivatives at µg/mL sensitivity .

- Spectroscopy :

- ¹H/¹³C NMR : Characteristic signals include δ ~7.3–7.5 ppm (aromatic protons), δ ~4.2 ppm (CH₂NH), and δ ~10.5 ppm (NH₂·HCl) in DMSO-d₆ .

- IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C-F), and ~1500 cm⁻¹ (aromatic C-C) confirm functional groups .

- Elemental Analysis : Verify C, H, N, Cl, and F percentages against theoretical values (e.g., C₇H₁₀ClFN₂: C 47.61%, H 5.71%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of toxic vapors (e.g., HCl).

- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture .

- Spill Management : Neutralize with calcium hypochlorite solution (1:10 dilution) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of bioactive heterocycles (e.g., pyrazolines, indoles)?

- Methodological Answer :

- Pyrazoline Synthesis : React with α,β-unsaturated ketones (e.g., chalcones) in ethanol under reflux (6–8 hours) to form 1,3,5-trisubstituted pyrazolines. Monitor cyclization via TLC (ethyl acetate/hexane, 1:3) .

- Fischer Indole Synthesis : Condense with ketones (e.g., cyclohexanone) in acidic conditions (HCl/EtOH) at 80°C for 12 hours. Purify indole derivatives via column chromatography (silica gel, gradient elution) .

- Mechanistic Insight : Kinetic studies (e.g., varying pH or substituents) reveal that electron-withdrawing groups (e.g., -F) accelerate cyclization by stabilizing transition states .

Q. What strategies resolve contradictions in spectral data or reactivity observed with this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-reference NMR/IR with computational models (e.g., DFT simulations) to assign ambiguous peaks .

- Reactivity Conflicts : For unexpected byproducts (e.g., dimerization), conduct LC-MS to identify intermediates and optimize reaction stoichiometry .

- Case Study : Discrepancies in CAS numbers (e.g., 1351590-73-2 vs. 51421-16-0) may arise from salt vs. freebase forms; verify via X-ray crystallography .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer :

- Electronic Effects : The -F group increases electrophilicity of the benzyl carbon, enhancing nucleophilic substitution rates (e.g., with amines). Compare kinetics with non-fluorinated analogs (e.g., benzylhydrazine) via UV-Vis monitoring .

- Catalytic Applications : In Pd-catalyzed cross-couplings, fluorine stabilizes transition metals via weak coordination, improving yields in Suzuki-Miyaura reactions (e.g., aryl boronic acid coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.